![molecular formula C10H12N2O4 B14886158 (R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound belonging to the class of dihydrobenzoxazinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves asymmetric hydrogenation of prochiral precursors. One efficient method utilizes Rhodium (Rh) catalysts with chiral ligands such as (S)-DTBM-SegPhos. The reaction conditions include hydrogen gas at high pressure and moderate temperatures, resulting in high yields and enantiomeric excess .
Industrial Production Methods
the principles of asymmetric hydrogenation and the use of flow microreactor systems for efficient and scalable synthesis can be applied .
Chemical Reactions Analysis
Types of Reactions
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The oxazinone ring can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones: These compounds are nonsteroidal mineralocorticoid antagonists with similar structural features.
7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones: Known for their anticancer activity.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
8-[(1R)-2-amino-1-hydroxyethyl]-6-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O4/c11-3-8(14)6-1-5(13)2-7-10(6)16-4-9(15)12-7/h1-2,8,13-14H,3-4,11H2,(H,12,15)/t8-/m0/s1 |
InChI Key |
IMAUASMJEDZBOG-QMMMGPOBSA-N |
Isomeric SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)[C@H](CN)O)O |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




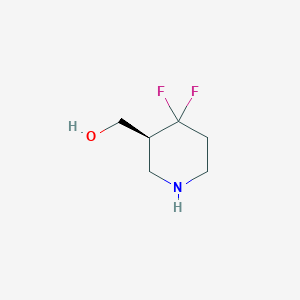
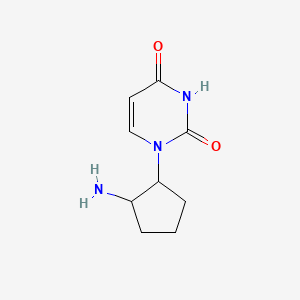
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)

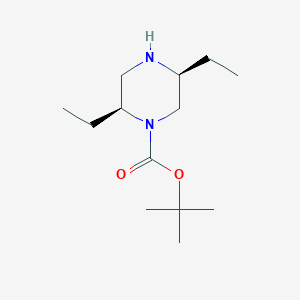
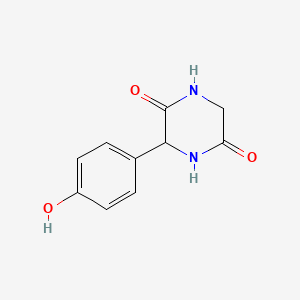
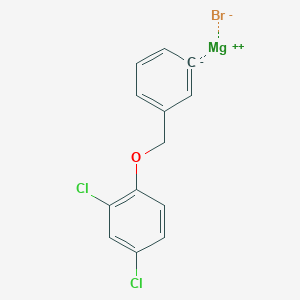
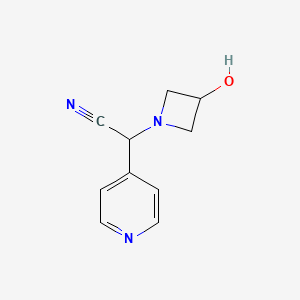
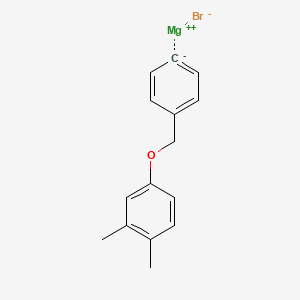

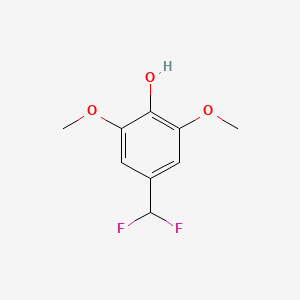
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
